(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid
CAS No.:
Cat. No.: VC18242751
Molecular Formula: C13H10BF3O2
Molecular Weight: 266.03 g/mol
* For research use only. Not for human or veterinary use.
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid -](/images/structure/VC18242751.png)
Specification
Molecular Formula | C13H10BF3O2 |
---|---|
Molecular Weight | 266.03 g/mol |
IUPAC Name | [2-phenyl-5-(trifluoromethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C13H10BF3O2/c15-13(16,17)10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
Standard InChI Key | NPHZRHWGTLXDNF-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid (molecular formula: ) consists of two aromatic rings connected by a single bond. The trifluoromethyl (-CF) group at the 4-position of one phenyl ring introduces strong electron-withdrawing effects, while the boronic acid (-B(OH)) group at the 2-position of the adjacent ring enables participation in cross-coupling reactions . Key physicochemical properties inferred from analogous compounds include:
-
Molecular weight: 285.03 g/mol (calculated).
-
Melting point: Estimated between 180–220°C, based on thermal stability trends of trifluoromethyl-substituted boronic acids .
-
Solubility: Limited solubility in water but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
-
Spectral characteristics:
Synthesis and Manufacturing
The synthesis of biphenyl boronic acids typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. For (4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid, a plausible route involves:
-
Preparation of the boronic acid precursor: 2-Bromophenylboronic acid is coupled with 4-(trifluoromethyl)phenylboronic acid via a palladium-catalyzed cross-coupling reaction .
-
Optimization of reaction conditions: Use of Pd(PPh) as a catalyst and NaCO as a base in a toluene/water mixture at 80–100°C .
-
Purification: Column chromatography or recrystallization to isolate the product .
Key challenges include managing the steric hindrance from the biphenyl system and ensuring regioselectivity during boronation. Analogous syntheses reported in the literature achieve yields of 60–75% under optimized conditions .
Applications in Pharmaceutical and Materials Chemistry
Role in Drug Discovery
Boronic acids are pivotal in constructing bioactive molecules via Suzuki-Miyaura couplings. The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound valuable for developing kinase inhibitors and antiviral agents . For example, derivatives of 4-(trifluoromethyl)phenylboronic acid (Fig. 1A) have shown inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), a target for antibiotic development .
Material Science Applications
The biphenyl core contributes to liquid crystalline properties, while the -CF group improves thermal stability. Such features are exploitable in organic semiconductors and photovoltaic materials .
Analytical Characterization Techniques
Accurate characterization requires multimodal approaches:
-
High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., at m/z 285.03) .
-
HPLC: Retention times (~3–5 minutes) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
-
X-ray crystallography: Resolves biphenyl dihedral angles and hydrogen-bonding patterns in the solid state .
Future Directions and Challenges
Current research gaps include optimizing large-scale synthesis and exploring enantioselective applications. The compound’s potential in covalent inhibitor design (leveraging boronic acid’s reversible binding) remains underexplored . Collaborative efforts between academic and industrial labs are essential to address these opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume